molecular formula C21H28ClN5O2 B2769090 N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049379-33-0

N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2769090
CAS No.: 1049379-33-0
M. Wt: 417.94
InChI Key: LAGDWRQPTNVMRZ-UHFFFAOYSA-N
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Description

N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic small molecule provided for research purposes. While the specific biological activity of this compound requires further characterization by the researcher, its molecular structure suggests potential as a candidate for investigating modulation of kinase and receptor signaling pathways. The compound features a 4-chlorophenyl group, a motif commonly found in compounds with demonstrated bioactivity . Furthermore, the presence of the 4-methylpiperazine moiety is a structural feature seen in various pharmacologically active agents and is often explored for its ability to optimize physicochemical properties and target engagement . This molecule is intended for use in biochemical research, high-throughput screening assays, and early-stage drug discovery. Researchers are responsible for verifying the suitability of this compound for their specific applications. This product is labeled "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O2/c1-25-10-12-27(13-11-25)19(18-4-3-9-26(18)2)15-24-21(29)20(28)23-14-16-5-7-17(22)8-6-16/h3-9,19H,10-15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGDWRQPTNVMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chlorobenzyl Intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with a suitable nucleophile.

    Pyrrole Derivative Synthesis: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis.

    Piperazine Derivative Formation: The piperazine moiety can be introduced by reacting the appropriate amine with a piperazine derivative.

    Coupling Reactions: The final step involves coupling the chlorobenzyl intermediate with the pyrrole and piperazine derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide (CAS 1049403-75-9)

This compound (CAS 1049403-75-9) shares the ethanediamide backbone and 4-methylpiperazine-pyrrole moiety with the target molecule but differs in its aryl substituent. The 3-chloro-4-fluorophenyl group introduces enhanced electronegativity and steric bulk compared to the 4-chlorophenylmethyl group. Fluorine’s strong electron-withdrawing effect may reduce logP (lipophilicity) and improve solubility, while the additional chlorine at the 3-position could alter binding affinity in target interactions. This compound is commercially available for research, though its specific biological data remain undisclosed .

Property Target Compound CAS 1049403-75-9
Aryl Group 4-chlorophenylmethyl 3-chloro-4-fluorophenyl
Halogen Substituents Cl (monosubstituted) Cl, F (disubstituted)
Electron Effects Moderately electron-withdrawing Strongly electron-withdrawing
Hypothetical logP Higher (due to methyl group) Lower (fluorine reduces lipophilicity)

N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide

Synthesized by Rashmin Khanam et al., this compound replaces the ethanediamide linker with an azetidinone (β-lactam) ring and incorporates a 4-phenylpiperazine group. The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may increase reactivity but reduce metabolic stability.

Property Target Compound Azetidinone Derivative
Linker Ethanediamide β-lactam (azetidinone)
Piperazine Substituent 4-methylpiperazine 4-phenylpiperazine
Aryl Features Chlorophenyl (neutral lipophilicity) Nitrophenyl (highly polar)
Therapeutic Implication Kinase/Receptor modulation Antibacterial (β-lactam activity)

Hypothetical Analog: Piperazine-Pyrrole Derivatives

Replacing the 4-methylpiperazine in the target compound with bulkier groups (e.g., 4-benzylpiperazine) could enhance selectivity for serotonin or dopamine receptors, as seen in antipsychotic drug design. Conversely, substituting the 1-methylpyrrole with indole might improve binding to kinase ATP pockets due to indole’s larger aromatic surface.

Biological Activity

N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, also known by its CAS number 477871-94-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C₁₃H₁₁ClN₂O₂
  • Molecular Weight : 262.69 g/mol
  • CAS Number : 477871-94-6
  • Storage Conditions : Ambient temperature

The biological activity of this compound has been attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells.
  • Receptor Binding Affinity : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which may influence both central nervous system activity and peripheral effects.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.01 µM to 0.46 µM depending on the specific derivative tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Study 1: Antitumor Efficacy

In a study conducted by Li et al., various derivatives of the compound were synthesized and screened for their antitumor efficacy. The most promising derivative exhibited an IC50 value of 0.03 µM against the NCI-H460 cell line, indicating potent antitumor activity .

Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibitory effects of the compound. It was found to significantly inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases, with an IC50 value indicating strong inhibitory action compared to standard drugs .

Q & A

Basic: What are the critical parameters to optimize during the synthesis of this compound to ensure high yield and purity?

Methodological Answer:
Synthesis optimization requires strict control of:

  • Temperature : Maintain reaction-specific ranges (e.g., 25–80°C) to prevent side reactions or degradation .
  • pH : Adjust to stabilize intermediates, particularly in amide bond formation .
  • Inert Atmosphere : Use nitrogen/argon to protect oxygen- or moisture-sensitive steps, such as piperazine ring functionalization .
  • Reaction Time : Monitor via TLC/HPLC to terminate reactions at peak yield .
  • Purification : Employ gradient normal-phase chromatography (e.g., dichloromethane to ethyl acetate) or recrystallization to isolate high-purity product .

Basic: Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., piperazine methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C₂₃H₂₉ClN₅O₂ at m/z 454.1978) .
  • HPLC-PDA : Assesses purity (>98%) and detects impurities using C18 columns with acetonitrile/water gradients .
  • FT-IR : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced: How can computational chemistry tools be integrated with experimental data to refine the molecular model of this compound?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding modes with neurological targets (e.g., dopamine receptors) and validate via mutagenesis assays .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to derive bond lengths/angles for X-ray crystallography validation .
  • MD Simulations : Simulate solvation dynamics (e.g., in water/DMSO) to assess conformational stability over 100-ns trajectories .
  • SAR Analysis : Cross-reference computational affinity predictions (in silico Ki values) with experimental IC₅₀ data from enzyme inhibition assays .

Advanced: What strategies are recommended for resolving contradictions in biological activity data observed across different assay systems?

Methodological Answer:

  • Orthogonal Assays : Compare results from cell-based (e.g., HEK293) and cell-free (e.g., radioligand binding) systems to isolate target-specific effects .
  • Purity Reassessment : Re-analyze compound batches via LC-MS to rule out impurities (>99% purity required for IC₅₀ studies) .
  • Buffer Optimization : Adjust assay conditions (pH, ionic strength) to mimic physiological environments, reducing false negatives .
  • Control Compounds : Include known agonists/antagonists (e.g., haloperidol for dopamine receptors) to validate assay reliability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound given its complex substituent arrangement?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with modifications to:
    • Chlorophenyl group : Replace -Cl with -F/-CF₃ to assess halogen-dependent activity .
    • Pyrrole moiety : Introduce methyl/ethyl groups to probe steric effects .
    • Piperazine ring : Test N-methyl vs. N-ethyl derivatives for receptor selectivity .
  • Pharmacological Profiling : Screen analogs against panels of GPCRs/kinases to identify off-target effects .
  • 3D-QSAR Modeling : Align compounds using CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polarizability) with activity .

Basic: What are the key considerations in selecting purification techniques for this compound during multi-step synthesis?

Methodological Answer:

  • Solvent Polarity : Use ethyl acetate for polar intermediates; switch to dichloromethane for non-polar final products .
  • Chromatography : Optimize silica gel columns with stepwise gradients (e.g., 0–5% methanol in DCM) to separate diastereomers .
  • Crystallization : Employ solvent pairs (e.g., ethanol/water) for high-yield recrystallization; monitor via DSC for polymorph control .
  • Yield-Purity Tradeoff : Prioritize purity (>95%) over yield in early steps; reverse for non-critical intermediates .

Advanced: What experimental approaches are appropriate for elucidating the binding mode of this compound with putative neurological targets?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., 5-HT₆ receptor) at 1.8–2.2 Å resolution .
  • SPR Spectroscopy : Measure binding kinetics (ka/kd) in real-time using Biacore systems .
  • Fluorescence Polarization : Compete with fluorescent ligands (e.g., BODIPY-labeled antagonists) to calculate Ki values .
  • Cryo-EM : Resolve binding conformations in lipid bilayer environments for membrane-bound targets .

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